REACTION_CXSMILES
|
[Li]C(C)(C)C.[CH3:6][O:7][C:8]1[CH:9]=[C:10](Br)[CH:11]=[C:12]([O:14][CH3:15])[CH:13]=1.[B:17](OC)([O:20]C)[O:18]C>C1COCC1>[CH3:6][O:7][C:8]1[CH:9]=[C:10]([B:17]([OH:20])[OH:18])[CH:11]=[C:12]([O:14][CH3:15])[CH:13]=1
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Name
|
|
Quantity
|
63 mL
|
Type
|
reactant
|
Smiles
|
[Li]C(C)(C)C
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=C(C1)OC)Br
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
B(OC)(OC)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The yellow mixture si stirred for 45 min at −78° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched by addition of a saturated solution of NH4Cl (5 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
The residue was diluted with EtOAc/NH4Cl (saturated aqueous solution)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was triturated in Et2O
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=C(C1)OC)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 73.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |